molecular formula C20H24N2O3 B251634 2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide

Numéro de catalogue B251634
Poids moléculaire: 340.4 g/mol
Clé InChI: TULZDPSMFPDFNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is commonly known as DMXAA and is a synthetic small molecule that has been studied extensively for its potential therapeutic applications. DMXAA was initially developed as an antitumor agent, and its mechanism of action involves the activation of the immune system to fight cancer cells.

Mécanisme D'action

The exact mechanism of action of DMXAA is not fully understood. However, it is believed that DMXAA activates the immune system to fight cancer cells by inducing the production of cytokines such as TNF-α and IFN-α. DMXAA has also been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α and IFN-α, which are essential for the immune system to fight cancer cells. DMXAA has also been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors. DMXAA has been shown to have a short half-life in the body, which limits its effectiveness as an antitumor agent.

Avantages Et Limitations Des Expériences En Laboratoire

DMXAA has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potent antitumor activity in preclinical studies. DMXAA is also relatively easy to synthesize and purify. However, DMXAA has a short half-life in the body, which limits its effectiveness as an antitumor agent. DMXAA also has limited solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of DMXAA. One direction is to develop new formulations of DMXAA that have improved solubility and pharmacokinetic properties. Another direction is to investigate the use of DMXAA in combination with other antitumor agents to enhance its effectiveness. The use of DMXAA in combination with immunotherapy agents is also an area of active research. Finally, the development of biomarkers to predict the response to DMXAA treatment is an important area of future research.
Conclusion:
DMXAA is a synthetic small molecule that has been studied extensively for its potential therapeutic applications. It was initially developed as an antitumor agent, and its mechanism of action involves the activation of the immune system to fight cancer cells. DMXAA has several advantages and limitations for lab experiments, and there are several future directions for its study. DMXAA has the potential to be a valuable tool in the fight against cancer, and further research is needed to fully understand its potential therapeutic applications.

Méthodes De Synthèse

DMXAA can be synthesized using a multi-step procedure. The first step involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 2-(3,5-dimethylphenoxy)acetamide. The second step involves the reaction of 2-(3,5-dimethylphenoxy)acetamide with 2-(4-morpholinyl)aniline to form 2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide. The final product can be purified using column chromatography.

Applications De Recherche Scientifique

DMXAA has been studied extensively for its potential therapeutic applications. It was initially developed as an antitumor agent and has been shown to have potent antitumor activity in preclinical studies. DMXAA has been shown to activate the immune system to fight cancer cells by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α).

Propriétés

Formule moléculaire

C20H24N2O3

Poids moléculaire

340.4 g/mol

Nom IUPAC

2-(3,5-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C20H24N2O3/c1-15-11-16(2)13-17(12-15)25-14-20(23)21-18-5-3-4-6-19(18)22-7-9-24-10-8-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23)

Clé InChI

TULZDPSMFPDFNC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3)C

SMILES canonique

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.